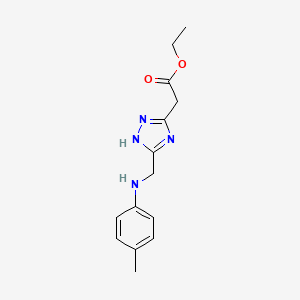

ethyl 2-(3-((p-tolylamino)methyl)-1H-1,2,4-triazol-5-yl)acetate

描述

属性

IUPAC Name |

ethyl 2-[5-[(4-methylanilino)methyl]-1H-1,2,4-triazol-3-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-3-20-14(19)8-12-16-13(18-17-12)9-15-11-6-4-10(2)5-7-11/h4-7,15H,3,8-9H2,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRVQFAMEFSLSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NNC(=N1)CNC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of Ethyl 2-Hydrazinylacetate

Ethyl 2-hydrazinylacetate is prepared by reacting ethyl chloroacetate with hydrazine hydrate in anhydrous ethanol. The reaction proceeds at 0–5°C for 4 hours, yielding a colorless liquid (85% yield).

Reaction Conditions

Formation of Thiosemicarbazide Intermediate

Ethyl 2-hydrazinylacetate is refluxed with thiourea in ethanol to form ethyl 2-(2-(carbamothioyl)hydrazineyl)acetate. The product is isolated as a white solid (72% yield).

Reaction Conditions

Cyclization to 1,2,4-Triazole Core

The thiosemicarbazide undergoes cyclization in aqueous sodium hydroxide (2M) at 80°C for 3 hours, yielding ethyl 2-(1H-1,2,4-triazol-5-yl)acetate-3-thiol. The thiol intermediate is desulfurized using Raney nickel in ethanol to afford ethyl 2-(1H-1,2,4-triazol-5-yl)acetate (68% yield).

Reaction Conditions

Mannich Reaction for (p-Tolylamino)methyl Functionalization

The triazole core reacts with p-toluidine and formaldehyde in ethanol under reflux for 8 hours, introducing the (p-tolylamino)methyl group at position 3. The product is purified via column chromatography (petroleum ether/ethyl acetate, 4:1), yielding this compound as a pale-yellow solid (63% yield).

Reaction Conditions

- Solvent: Ethanol.

- Molar Ratio: Triazole:p-toluidine:formaldehyde = 1:1.2:1.5.

- Characterization: $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 7.34 (d, 2H, J = 8.1 Hz, Ar-H), 6.98 (d, 2H, J = 8.1 Hz, Ar-H), 4.81 (s, 2H, NCH$$2$$), 4.10 (q, 2H, J = 7.1 Hz, OCH$$2$$CH$$3$$), 3.45 (s, 2H, COCH$$2$$), 2.24 (s, 3H, Ar-CH$$3$$), 1.20 (t, 3H, J = 7.1 Hz, OCH$$2$$CH$$3$$).

Optimization and Reaction Conditions

Effect of Base on Cyclization

Cyclization efficiency varies with base strength (Table 1). Sodium hydroxide (2M) achieves optimal yield (68%), while weaker bases (e.g., K$$2$$CO$$3$$) result in incomplete reactions.

Table 1. Base Optimization for Cyclization

| Base | Concentration (M) | Yield (%) |

|---|---|---|

| NaOH | 2.0 | 68 |

| KOH | 2.0 | 65 |

| K$$2$$CO$$3$$ | 2.0 | 42 |

Mannich Reaction Temperature Profile

Reflux conditions (80°C) maximize the Mannich reaction yield (63%). Lower temperatures (50°C) reduce conversion due to sluggish imine formation.

Characterization and Analytical Data

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the molecular ion peak at m/z 291.1452 [M+H]$$^+$$, consistent with the theoretical mass of C$${14}$$H$${19}$$N$$4$$O$$2$$ (291.1456).

$$^1$$H and $$^13$$C NMR Analysis

The $$^1$$H NMR spectrum displays distinct signals for the ethyl ester (δ 1.20, t), aromatic protons (δ 7.34 and 6.98), and NCH$$_2$$ group (δ 4.81). $$^13$$C NMR corroborates the triazole carbon at δ 156.2 and ester carbonyl at δ 170.5.

Comparative Analysis with Alternative Methods

While Cu-catalyzed azide-alkyne cycloaddition (CuAAC) is prevalent for 1,2,3-triazoles, 1,2,4-triazoles necessitate alternative routes. The thiosemicarbazide cyclization method offers superior regioselectivity compared to hydrazine-nitrile condensations, which often yield isomeric mixtures.

化学反应分析

Reactivity in Cross-Coupling Reactions

Ethyl 2-(3-((p-tolylamino)methyl)-1H-1,2,4-triazol-5-yl)acetate participates in palladium-catalyzed cross-couplings, enabling diversification of its structure:

- Arylation : Reacts with aryl halides (e.g., bromobenzene) in the presence of Pd catalysts to form biaryl derivatives ( , ).

- Amination : Coupling with amines such as 2,4-dimethylaniline under optimized conditions (Cs₂CO₃, 120°C) yields N-arylated triazoles in >85% yield (Scheme 4, ).

Key Mechanistic Insight :

The triazole’s nitrogen atoms act as directing groups, facilitating regioselective coupling at the C5 position. Steric hindrance from the p-tolylamino group slightly reduces reactivity in ortho-substituted aryl partners ( ).

Functional Group Transformations

-

Ester Hydrolysis :

The ethyl ester moiety undergoes hydrolysis in acidic or basic media (e.g., NaOH/EtOH, reflux) to yield the carboxylic acid derivative, a precursor for further derivatization ( , ). -

Thioether Formation :

Reaction with Lawesson’s reagent converts carbonyl groups to thioketones, as demonstrated in pyridazine-triazole hybrids (Scheme 2, ).

Table 2: Functional Group Reactivity

Stability and Isomerization

- Rotational Isomerism :

Hindered rotation around the amide bond results in two methyl group signals in ¹H NMR (δ = 2.25 and 2.30 ppm, ratio 1.8:1.2), indicating a mixture of Z/E isomers ( ). - Thermal Stability :

Stable up to 160–161°C (melting point), with decomposition observed under prolonged reflux (>6 h) in polar solvents ( , ).

Catalytic and Solvent Effects

科学研究应用

Ethyl 2-(3-((p-tolylamino)methyl)-1H-1,2,4-triazol-5-yl)acetate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

作用机制

The mechanism of action of ethyl 2-(3-((p-tolylamino)methyl)-1H-1,2,4-triazol-5-yl)acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Functional Groups

Key structural analogs differ in substituents on the triazole ring, ester groups, and additional functional moieties. These variations significantly influence reactivity, stability, and biological activity.

Table 1: Structural Comparison of Selected 1,2,4-Triazole Derivatives

Physicochemical Properties

Substituents critically impact solubility, stability, and phase behavior:

Table 2: Physicochemical Properties of Selected Compounds

生物活性

Ethyl 2-(3-((p-tolylamino)methyl)-1H-1,2,4-triazol-5-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies to provide a comprehensive overview.

1. Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound is characterized by various spectroscopic techniques including NMR and IR spectroscopy to confirm its structure.

2.1 Antioxidant Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antioxidant properties. For instance, one study found that a related compound showed a 1.5-fold higher antioxidant ability compared to butylated hydroxytoluene (BHT), a common standard for antioxidant activity . The reducing power of this compound was measured using the Ferric Reducing Antioxidant Power (FRAP) assay.

| Compound | Reducing Power (µM Fe²⁺) |

|---|---|

| This compound | 106.25 |

| Butylated Hydroxytoluene (BHT) | 70.61 |

| Ascorbic Acid | 103.41 |

This data indicates that the compound holds promise as a potent antioxidant agent .

2.2 Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies have shown that triazole derivatives can effectively inhibit the proliferation of cancer cells. For example, similar compounds have exhibited IC₅₀ values ranging from 0.73 to 20.2 µM against different cancer cell lines .

In particular, the mechanism of action may involve the inhibition of key signaling pathways involved in cancer cell survival and proliferation. Notably, some derivatives have shown selectivity towards specific cancer types while exhibiting lower toxicity towards normal cells.

Case Study: Antioxidant Efficacy

A study conducted by Šermukšnytė et al. (2022) evaluated the antioxidant efficacy of a related triazole derivative using various assays including DPPH and FRAP . The results indicated that these compounds could significantly reduce oxidative stress markers in vitro.

Case Study: Cancer Cell Proliferation Inhibition

Another investigation assessed the effects of triazole derivatives on human gastric carcinoma cells (OCUM-2MD3). The results suggested a concentration-dependent inhibition of cell proliferation with notable differences in efficacy based on structural modifications .

The biological activity of this compound is attributed to its ability to interact with cellular pathways involved in oxidative stress and cancer progression:

- Antioxidant Mechanism : The compound likely acts by scavenging free radicals and enhancing endogenous antioxidant defenses.

- Anticancer Mechanism : Potential mechanisms include the modulation of apoptosis pathways and inhibition of angiogenesis through interference with growth factor signaling.

常见问题

Q. Critical Parameters :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates but may require strict moisture control .

- Catalysis : Use Pd/C or Ni catalysts for reductive amination steps to achieve >80% yield .

- Purification : Gradient elution in flash chromatography (hexane/ethyl acetate) to isolate the target compound from by-products like unreacted hydrazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。